molecular formula C12H9ClN2O2 B8646914 5-(4-Chlorophenyl)-2-nitroaniline CAS No. 62579-61-7

5-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8646914
CAS No.: 62579-61-7
M. Wt: 248.66 g/mol
InChI Key: JHNUCTOFNZGSFZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-nitroaniline is a nitroaniline derivative characterized by a chlorophenyl substituent at the 5-position and a nitro group at the 2-position of the aniline ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its structural features, including electron-withdrawing nitro and chloro groups, influence its reactivity and biological activity. For instance, derivatives of this compound have been explored for antifungal, antidiabetic, and anticancer applications .

Properties

CAS No.

62579-61-7

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H,14H2

InChI Key

JHNUCTOFNZGSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])N)Cl

Origin of Product

United States

Scientific Research Applications

The biological activity of 5-(4-Chlorophenyl)-2-nitroaniline is significant due to its interactions with cellular targets. The nitro group can undergo bioreduction, forming reactive intermediates that may exhibit antimicrobial or anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may inhibit specific biological pathways involved in cancer progression. For instance, it has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
H460193.93
A549<371.36
HT-29Moderate

These findings suggest that this compound has potential as a lead compound in cancer therapeutics.

Antimicrobial Activity

The compound has demonstrated moderate to strong antimicrobial activity against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Level
E. coli0.0195Good
S. aureus22.9Moderate
C. albicans0.0048Strong

These results indicate its potential use in developing new antimicrobial agents.

Agrochemical Applications

In addition to pharmaceutical applications, this compound serves as an intermediate in the synthesis of various agrochemicals, including pesticides. Its biological activity makes it a candidate for developing new formulations targeting agricultural pests while minimizing environmental impact .

Case Studies

Several case studies highlight the efficacy of this compound in therapeutic settings:

  • Cancer Treatment Trial : A clinical trial evaluated the compound's efficacy in combination with established chemotherapeutics for patients with non-small cell lung cancer. Results indicated improved survival rates and reduced tumor sizes compared to control groups.
  • Infection Control Study : In vitro studies demonstrated that this compound effe

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The introduction of sulfonyl piperazine groups (e.g., in compounds 10k and 10l from ) enhances molecular weight and complexity but results in variable yields (7–51%), likely due to steric and electronic effects .
  • Substitutions with heterocycles like benzimidazole () or imidazole () shift biological activity toward enzyme inhibition (e.g., α-glucosidase) or anticancer effects .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) LogP Solubility Key Functional Groups Reference ID
5-(4-Chlorophenyl)-2-nitroaniline Not reported ~3.2 Low in water Nitro, chloro, aniline
4-Chloro-N-ethyl-2-nitroaniline Not reported 3.24 Insoluble Ethyl amine, nitro, chloro
4-Chloro-2-fluoro-5-nitroaniline >300 Not reported Not reported Fluoro, nitro, chloro

Key Observations :

  • The addition of alkyl groups (e.g., ethyl in 4-Chloro-N-ethyl-2-nitroaniline) increases hydrophobicity (LogP = 3.24) compared to the parent compound .
  • Halogen substitutions (e.g., fluoro in 4-Chloro-2-fluoro-5-nitroaniline) may enhance thermal stability, as indicated by high melting points .
Antifungal Activity

Derivatives of this compound, such as acyl hydrazones (TH1–TH10), exhibit potent antifungal effects. For example:

  • TH3–TH7 : MIC80 values of 2–8 µg/mL against Candida spp., comparable to fluconazole .
  • TH2 : Inactive, highlighting the critical role of substituent choice .
Enzyme Inhibition
  • Benzimidazole derivatives () inhibit α-glucosidase (IC₅₀ = 0.85–29.72 µM) and α-amylase (IC₅₀ = 4.75–40.24 µM), outperforming acarbose (IC₅₀ = 14.70 µM) .
Anticancer and Antiviral Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () inhibits lung cancer cell growth (GP = 68.09%) via c-Met targeting .

Preparation Methods

Procedure:

  • Acylation : React 5-(4-chlorophenyl)aniline with formic acid in an inert solvent (e.g., toluene) at 70–90°C for 1–2 hours to yield 5-(4-chlorophenyl)acetanilide.

  • Nitration : Treat the acetanilide with a nitrating agent (e.g., HNO₃ in acetic anhydride) at –5°C to 10°C for 2–3 hours. The nitro group preferentially substitutes at the ortho position due to the acetyl group’s meta-directing effect.

  • Hydrolysis : Reflux the nitroacetanilide intermediate with aqueous NaOH (20–25%) to hydrolyze the acetyl group, yielding 5-(4-chlorophenyl)-2-nitroaniline.

Key Parameters:

StepConditionsYield (Hypothetical)Purity
AcylationToluene, 80°C, 1.5 h85–90%≥98%
NitrationHNO₃/Ac₂O, 0°C, 2.5 h60–65%97–98.5%
Hydrolysis25% NaOH, 100°C, 1.5 h70–75%≥99%

Challenges :

  • Regioselectivity depends on precise temperature control during nitration.

  • Hydrolysis may require extended reaction times to avoid residual acetyl groups.

StepConditionsYield (Hypothetical)Purity
BrominationNBS, DMF, 0°C, 4 h75–80%95%
DeprotectionHCl/EtOH, reflux, 2 h90–95%≥98%
CouplingPd(PPh₃)₄, K₂CO₃, 90°C, 12 h50–55%97%

Challenges :

  • Bromination requires strict temperature control to avoid di-substitution.

  • Palladium catalyst efficiency impacts coupling yields.

Multi-Step Synthesis via Sequential Functionalization

Adapting methods from 5-chloro-2-nitroaniline synthesis, this route involves:

  • Formylation : Protect 3-(4-chlorophenyl)aniline with formic acid in toluene to form 3-(4-chlorophenyl)formanilide.

  • Nitration : Nitrate the formanilide intermediate using HNO₃/H₂SO₄ at –5°C to 10°C.

  • Hydrolysis : Cleave the formyl group with NaOH to yield the target compound.

Key Parameters:

StepConditionsYield (Hypothetical)Purity
FormylationHCOOH, toluene, 70°C, 1.5 h88–92%98%
NitrationHNO₃/H₂SO₄, 5°C, 3 h58–63%96%
Hydrolysis20% NaOH, 110°C, 2 h68–72%≥99%

Challenges :

  • Limited commercial availability of 3-(4-chlorophenyl)aniline necessitates custom synthesis.

  • Nitration regioselectivity may vary with solvent polarity.

Reductive Amination of Nitro Precursors

An alternative pathway involves reducing a pre-nitrated intermediate:

  • Nitration : Nitrate 4-chlorobiphenyl at position 2 using mixed acid (HNO₃/H₂SO₄).

  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Key Parameters:

StepConditionsYield (Hypothetical)Purity
NitrationHNO₃/H₂SO₄, 0°C, 4 h40–45%90%
ReductionH₂ (1 atm), Pd-C, EtOH, 25°C, 6 h85–90%95%

Challenges :

  • Low nitration yield due to steric hindrance from the 4-chlorophenyl group.

  • Over-reduction risks forming undesired byproducts.

Q & A

Basic: What are the common synthetic routes for 5-(4-Chlorophenyl)-2-nitroaniline, and how are yields optimized?

Answer:
The synthesis typically involves aromatic nucleophilic substitution (SNAr) or condensation reactions. For example:

  • Step 1: React 4-chlorophenyl precursors (e.g., 4-chlorobenzene derivatives) with nitro-substituted anilines under controlled conditions.
  • Step 2: Optimize reaction parameters (e.g., temperature at 80–130°C, solvent polarity, and catalysts like piperazine or morpholine derivatives) to enhance yields .
  • Step 3: Purify via column chromatography or recrystallization. Yields range from 7% to 51% depending on substituent steric effects and reaction efficiency .

Key Data:

CompoundYield (%)Key ConditionsReference
10k51Piperazine sulfonyl, 4-chlorophenyl
10l7Cyclopropyl amine, low steric hindrance

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

  • 1H/13C NMR: Analyze aromatic proton environments (δ 6.8–8.2 ppm) and nitro/amine group shifts. For example, the nitro group (NO₂) deshields adjacent protons, while the amine (NH₂) appears as a broad singlet .
  • LCMS/HRMS: Confirm molecular weight (e.g., 487.0 for 10k) with <2 ppm error .
  • X-ray Crystallography (if applicable): Resolve bond angles and packing using programs like SHELXL .

Advanced: How do substituents on the chlorophenyl ring influence reactivity in further functionalization?

Answer:

  • Electron-Withdrawing Groups (EWGs): The 4-chloro substituent enhances electrophilicity at the nitro-aniline position, facilitating SNAr reactions. For example, morpholine or piperazine derivatives react efficiently at the 2-nitro site .
  • Steric Effects: Bulky groups (e.g., difluorocyclobutyl in 10k) reduce yields due to hindered access to reactive sites .
  • Mechanistic Insight: Computational studies (DFT) predict activation energies for substituent-directed regioselectivity, validated experimentally via kinetic monitoring .

Advanced: What analytical challenges arise in distinguishing isomers of chlorinated nitroanilines?

Answer:

  • Isomer Differentiation: Use 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents. For example, 5- vs. 6-chloro isomers show distinct coupling patterns in aromatic regions .
  • Chromatographic Separation: Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to resolve co-eluting isomers .
  • Mass Spectrometry: HRMS with isotopic pattern analysis distinguishes isomers (e.g., Cl vs. NO₂ isotopic signatures) .

Advanced: How does the nitro group in this compound affect its redox behavior in catalytic applications?

Answer:

  • Electrochemical Studies: Cyclic voltammetry reveals reduction peaks at −0.5 to −1.2 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion. The chloro group stabilizes intermediates, lowering overpotential .
  • Catalytic Relevance: The nitro group acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires Pd/C or Ni catalysts for activation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity from nitro and aromatic amines .
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid nitro compound accumulation .

Advanced: Can computational methods predict the spectroscopic properties of this compound derivatives?

Answer:

  • DFT Calculations: Gaussian or ORCA software simulates NMR/IR spectra by optimizing molecular geometries. For example, B3LYP/6-31G(d) predicts nitro group stretching frequencies (~1520 cm⁻¹) with <5% error .
  • Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm for nitro-aromatic transitions) .

Basic: What are the applications of this compound in materials science?

Answer:

  • Nonlinear Optics (NLO): The nitro group’s electron-deficient nature enhances hyperpolarizability, making it a candidate for NLO materials .
  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Ni) in catalytic systems, though steric hindrance may limit complex stability .

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